N-benzyl-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-benzyl-2-imino-2H-chromene-3-carboxamide: is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-imino-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between salicylaldehyde derivatives and N-substituted cyanoacetamides in the presence of a base such as aqueous sodium carbonate or hydrogen carbonate solution . The reaction is usually performed at room temperature, resulting in high yields and excellent atom economy.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-benzyl-2-oxo-2H-chromene-3-carboxamide.
Reduction: Formation of N-benzyl-2-amino-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of N-benzyl-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to inhibit the enzyme AKR1B10, which is involved in the progression of certain cancers.
Pathways Involved: The inhibition of AKR1B10 leads to the disruption of cellular processes essential for cancer cell survival and proliferation. The compound forms critical hydrogen-bonding interactions with key amino acids in the enzyme’s catalytic site, thereby inhibiting its activity.
Comparison with Similar Compounds
N-benzyl-2-imino-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- Structural Features: The presence of the benzyl group in this compound provides unique steric and electronic properties that influence its reactivity and biological activity.
- Biological Activity: Compared to its analogs, this compound exhibits enhanced cytotoxic activity against certain cancer cell lines, making it a more promising candidate for anticancer drug development .
Properties
IUPAC Name |
N-benzyl-2-iminochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-16-14(10-13-8-4-5-9-15(13)21-16)17(20)19-11-12-6-2-1-3-7-12/h1-10,18H,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRXABQWJNEEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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